![molecular formula C7H8BrNO3 B2796489 Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate CAS No. 2091880-94-1](/img/structure/B2796489.png)
Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is an organic compound that belongs to the carboxylic ester group . It has a molecular formula of C7H8BrNO3 and an average mass of 234.047 Da . This compound is used as a pharmaceutical, organic intermediate, and in organic light-emitting diodes .
Molecular Structure Analysis
The InChI code for Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is 1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)9-12-5/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Anticancer Applications
Indole derivatives, both natural and synthetic, show various biologically vital properties. They have been used as biologically active compounds for the treatment of cancer cells .
Antimicrobial Applications
Indole derivatives possess various biological activities, including antimicrobial properties. Researchers have synthesized a variety of indole derivatives to screen for these activities .
Anti-inflammatory and Analgesic Applications
Certain indole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential alternatives to existing treatments .
Antidiabetic Applications
The compound 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which can be synthesized from Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate, is an important building block of the antidiabetic drug glimepiride .
Antiviral Applications
Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Safety and Hazards
Future Directions
The future directions for Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
properties
IUPAC Name |
ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)9-12-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIAEJOXWSHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NO1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate | |
CAS RN |
2091880-94-1 |
Source
|
Record name | ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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